molecular formula C21H22FN5O3S B2682836 N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893914-21-1

N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2682836
CAS RN: 893914-21-1
M. Wt: 443.5
InChI Key: OESXSLPYMXKDHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

Radioligands for PET Imaging

Compounds closely related to N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide have been explored as selective radioligands for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). These compounds, particularly those with fluorine atoms in their structures, allow for in vivo imaging utilizing PET to study neuroinflammation and potentially neurodegenerative diseases through the selective targeting of the translocator protein (18 kDa) (Dollé et al., 2008). Similar compounds have shown potential in imaging neuroinflammatory processes, underscoring their utility in biomedical research and diagnosis (Damont et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Heterocyclic Compound Synthesis

The reaction of related thiophene and pyrimidine compounds under specific conditions can lead to the synthesis of various heterocyclic compounds. These processes are significant in the development of new pharmaceuticals and materials. Research into these reactions offers insights into novel synthetic pathways that could be applicable for the synthesis of compounds similar to this compound, potentially opening new avenues for drug development and material science (Davoodnia et al., 2009).

Drug Design and Molecular Docking

Anticonvulsant and Analgesic Agents

Synthesis and evaluation of certain thioacetamide derivatives, including those related to pyrimidine structures, have been explored for their potential as anticonvulsant and analgesic agents. These studies involve the direct synthesis of derivatives, their structural characterization, and the evaluation of their biological activity. This underscores the importance of such compounds in the development of new therapeutic agents for treating convulsions and pain (Severina et al., 2020).

properties

IUPAC Name

N-cyclopentyl-2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-26-18-16(20(29)27(2)21(26)30)19(31-11-15(28)23-12-7-3-4-8-12)25-17(24-18)13-9-5-6-10-14(13)22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESXSLPYMXKDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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